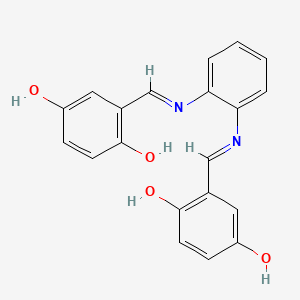

n n-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene is a chemical compound known for its unique structure and properties It is a Schiff base derived from the condensation of 2,5-dihydroxybenzaldehyde and 1,2-diaminobenzene

準備方法

The synthesis of N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene typically involves the reaction of 2,5-dihydroxybenzaldehyde with 1,2-diaminobenzene under specific conditions. The reaction is carried out in an appropriate solvent, such as ethanol, and often requires a catalyst to facilitate the condensation process. The reaction mixture is usually heated to reflux for several hours to ensure complete formation of the Schiff base .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

化学反応の分析

N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Chemical Applications

Coordination Chemistry:

N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene serves as an effective ligand in coordination chemistry. It forms stable complexes with transition metals, which can be utilized in catalysis and material science. For instance, nickel(II) complexes of this ligand have been studied for their electrocatalytic properties, particularly in the oxidation of methanol and other alcohols .

Table 1: Metal Complexes Formed with N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene

| Metal Ion | Complex Stability | Application |

|---|---|---|

| Ni(II) | High | Electrocatalysis |

| Cu(II) | Moderate | Catalytic reactions |

| Co(II) | High | Synthesis of organic compounds |

Biological Applications

Antioxidant Properties:

Research indicates that N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene exhibits significant antioxidant activity. Its ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases.

Antimicrobial Activity:

The compound has been evaluated for its antimicrobial properties against various pathogens. Studies show that it can inhibit the growth of certain bacteria and fungi, suggesting potential applications in pharmaceuticals and food preservation.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound revealed a notable inhibition zone against Staphylococcus aureus and Escherichia coli when tested at varying concentrations. The results indicated a dose-dependent response, highlighting its potential as a natural antimicrobial agent .

Medical Applications

Drug Development:

N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene is being explored for its chelating properties in drug formulations. Its capacity to bind metal ions may enhance the bioavailability of certain drugs and reduce toxicity .

Potential in Cancer Research:

The compound's interaction with metal ions may also have implications in cancer research. By forming complexes that can target cancer cells selectively, it may contribute to the development of novel therapeutic agents .

Industrial Applications

Material Science:

In industrial settings, N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene is utilized in the synthesis of advanced materials such as polymers and coatings. Its unique chemical structure allows for the development of materials with enhanced thermal stability and mechanical properties .

Table 2: Industrial Uses of N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene

| Application Area | Description |

|---|---|

| Coatings | Used as a component for corrosion-resistant coatings |

| Polymers | Enhances mechanical properties in polymer blends |

| Catalysts | Acts as a ligand in catalytic processes |

作用機序

The mechanism of action of N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene involves its ability to form stable complexes with metal ions. The compound’s hydroxyl and imine groups can coordinate with metal ions, leading to the formation of chelates. These chelates can exhibit various biological and chemical activities, depending on the metal ion involved and the specific application .

類似化合物との比較

N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene can be compared with other Schiff bases derived from similar aldehydes and diamines. Some similar compounds include:

N,N-Bis(2-hydroxybenzylidene)-1,2-diaminobenzene: This compound has similar coordination properties but lacks the additional hydroxyl groups present in N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene.

N,N-Bis(3,4-dihydroxybenzylidene)-1,2-diaminobenzene: This compound has hydroxyl groups in different positions, which can affect its chemical reactivity and coordination behavior.

生物活性

N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene (often referred to as DHS) is a compound recognized for its versatile applications in biological and chemical research. Its molecular formula is C20H16N2O4 with a molecular weight of 348.36 g/mol. The compound is a derivative of salicylaldehyde and is structurally characterized by two hydroxyl groups and a central diamine moiety, which contributes to its reactivity and biological activity.

Antioxidant Properties

DHS exhibits significant antioxidant activity, primarily due to its phenolic hydroxyl groups. These groups enable the compound to scavenge free radicals effectively. The antioxidant capacity can be quantified using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). In studies, DHS demonstrated a notable ability to reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases.

Anticancer Activity

Recent studies have highlighted the potential of DHS as an anticancer agent. For instance, research on its metal complexes has shown that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The mechanism of action appears to involve the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells. This dual action—both through direct cytotoxicity and oxidative stress induction—positions DHS as a candidate for further development in cancer therapeutics.

Enzyme Inhibition

DHS has also been investigated for its inhibitory effects on various enzymes. Notably, it acts as an inhibitor of tyrosinase, an enzyme involved in melanin production. This property can be leveraged in cosmetic applications aimed at reducing hyperpigmentation. The IC50 values for DHS in inhibiting tyrosinase activity indicate strong potential compared to standard inhibitors.

Table 1: Summary of Biological Activities of N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene

Electrocatalytic Applications

Another area of research involves the electrocatalytic properties of DHS complexes. Studies have shown that nickel(II) complexes with DHS can facilitate the electrocatalytic oxidation of methanol, highlighting its utility in energy applications such as fuel cells. This aspect opens avenues for exploring DHS in sustainable energy technologies.

Safety and Regulatory Information

According to regulatory assessments, N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene is not classified as hazardous under current regulations (EC No. 1272/2008). This safety profile enhances its attractiveness for both research and potential therapeutic applications.

特性

IUPAC Name |

2-[[2-[(2,5-dihydroxyphenyl)methylideneamino]phenyl]iminomethyl]benzene-1,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c23-15-5-7-19(25)13(9-15)11-21-17-3-1-2-4-18(17)22-12-14-10-16(24)6-8-20(14)26/h1-12,23-26H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSNBAFBEWRGCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)O)O)N=CC3=C(C=CC(=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。